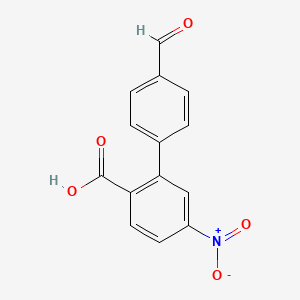
3-(4-Formylphenyl)-5-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Formylphenyl)-5-nitrobenzoic acid (3-FP-5-NBA) is an important organic compound used in a wide range of scientific research applications. It is a derivative of benzoic acid and has a molecular formula of C11H7NO4. It is a white crystalline solid at room temperature that is insoluble in water, but soluble in organic solvents. 3-FP-5-NBA is a common reagent used in the synthesis of various organic compounds and has been used in a variety of biochemical and physiological studies. In
Scientific Research Applications
3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 4-hydroxy-3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid. It has also been used as a reactant in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen. Additionally, it has been used in the synthesis of polymers, such as polyimides and polyurethanes.
Mechanism of Action
The mechanism of action of 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% is not yet fully understood. It is believed that the nitro group in 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% can act as an electron-withdrawing group, leading to increased reactivity of the molecule. Additionally, the formyl group may act as an electron-donating group, leading to increased stability of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% are not yet fully understood. However, it has been shown to have some antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells. Additionally, it has been shown to have some anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its low cost and availability, its high reactivity, and its relatively low toxicity. The main limitation of using 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its insolubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The potential future directions for 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in pharmaceuticals and polymers. Additionally, further research into its solubility in aqueous solutions could lead to new ways to use 3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments. Finally, further research into its synthesis method could lead to improved yields and reaction times.
Synthesis Methods
3-(4-Formylphenyl)-5-nitrobenzoic acid, 95% can be synthesized from 4-formylphenol and nitrobenzene. The reaction involves the condensation of 4-formylphenol with nitrobenzene in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80-90°C for a period of 6-8 hours. The product is then isolated from the reaction mixture by filtration and recrystallized from a suitable solvent.
properties
IUPAC Name |
3-(4-formylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(6-11)15(19)20/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSQVCDOJHMVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688923 |
Source


|
| Record name | 4'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-62-6 |
Source


|
| Record name | 4'-Formyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














